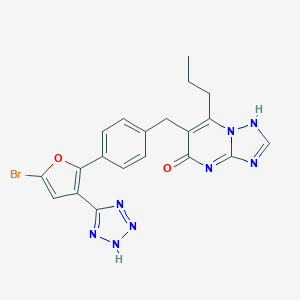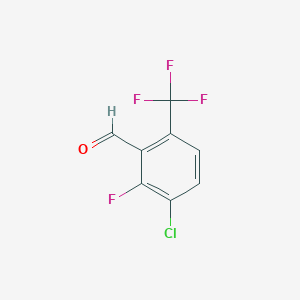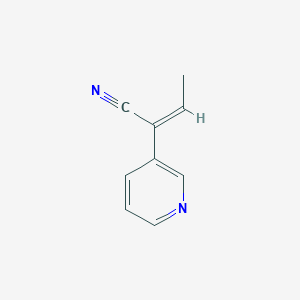
(Z)-2-pyridin-3-ylbut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-pyridin-3-ylbut-2-enenitrile, also known as PBEN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBEN is a type of nitrile-containing heterocycle that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile is not fully understood. However, it has been suggested that (Z)-2-pyridin-3-ylbut-2-enenitrile exerts its biological activities by interacting with specific targets in cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been shown to interact with enzymes involved in the biosynthesis of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biochemical and physiological effects. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-pyridin-3-ylbut-2-enenitrile is its potential as a therapeutic agent for cancer and inflammatory diseases. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-cancer and anti-inflammatory activities, making it a potential candidate for drug development. However, one limitation of (Z)-2-pyridin-3-ylbut-2-enenitrile is its toxicity. (Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit toxicity in some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (Z)-2-pyridin-3-ylbut-2-enenitrile. One area of research is the development of (Z)-2-pyridin-3-ylbut-2-enenitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for (Z)-2-pyridin-3-ylbut-2-enenitrile may improve its yield and reduce its toxicity.
Synthesemethoden
(Z)-2-pyridin-3-ylbut-2-enenitrile can be synthesized using different methods, including the Pinner reaction and the Hantzsch reaction. The Pinner reaction involves the reaction of 2-aminopyridine with acetyl chloride and hydrochloric acid to produce 2-acetylpyridine. This intermediate is then reacted with sodium cyanide to produce (Z)-2-pyridin-3-ylbut-2-enenitrile. The Hantzsch reaction involves the reaction of 2-aminopyridine with acetaldehyde and a β-ketoester to produce (Z)-2-pyridin-3-ylbut-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
163562-94-5 |
|---|---|
Produktname |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10)9-4-3-5-11-7-9/h2-5,7H,1H3/b8-2+ |
InChI-Schlüssel |
UUYAIAYTXHKOBZ-KRXBUXKQSA-N |
Isomerische SMILES |
C/C=C(\C#N)/C1=CN=CC=C1 |
SMILES |
CC=C(C#N)C1=CN=CC=C1 |
Kanonische SMILES |
CC=C(C#N)C1=CN=CC=C1 |
Synonyme |
3-Pyridineacetonitrile,alpha-ethylidene-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



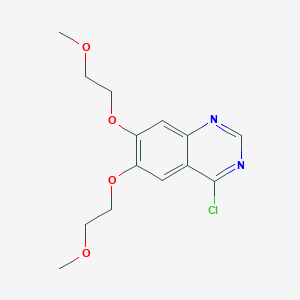
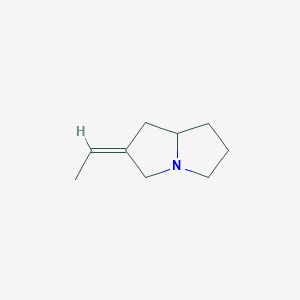
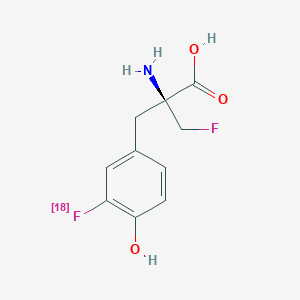
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
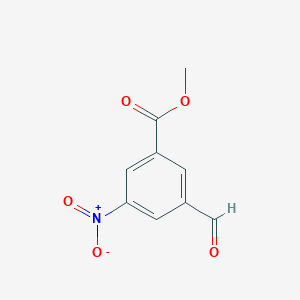
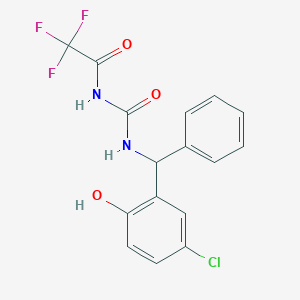
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
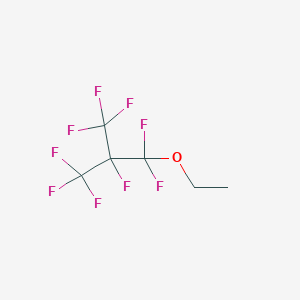
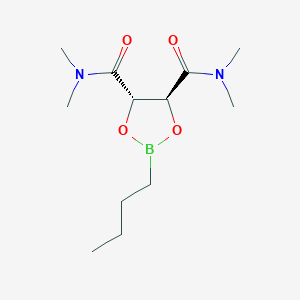
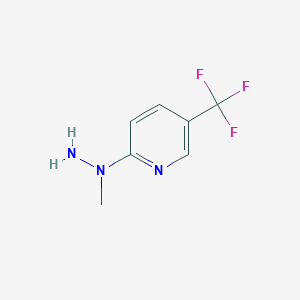
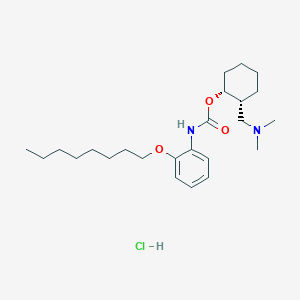
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
